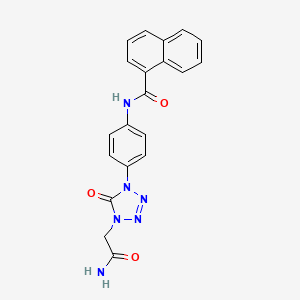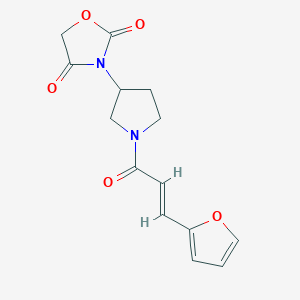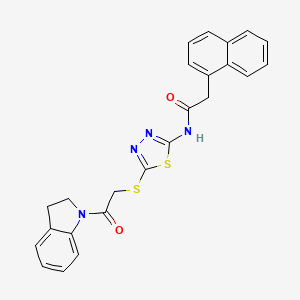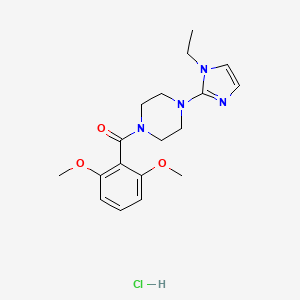
N-(4-(4-(2-amino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-1-naphthamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-(4-(2-amino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-1-naphthamide is a synthetic compound with significant potential across various scientific fields. This molecule integrates functional groups that confer it unique chemical properties, making it a subject of interest in pharmaceuticals, materials science, and chemical engineering.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(4-(2-amino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-1-naphthamide typically involves the stepwise assembly of its structural components. Starting with the base materials, each segment is constructed through specific reactions. The tetrazole ring is typically formed via cycloaddition reactions under high-pressure conditions, while the naphthamide core is synthesized through amidation reactions.
Industrial Production Methods
In industrial settings, large-scale production often relies on automated processes to ensure consistency and efficiency. Key steps involve the continuous flow synthesis for the tetrazole intermediate and the utilization of catalytic systems to enhance reaction rates and yield. Temperature control and solvent selection are crucial to maintaining the integrity of the final compound.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-(4-(2-amino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-1-naphthamide undergoes a variety of chemical reactions including:
Oxidation: : The naphthamide segment can undergo oxidative degradation under strong oxidative conditions.
Reduction: : The tetrazole ring and other substituents may be reduced to simpler amines and other compounds.
Substitution: : Electrophilic and nucleophilic substitution reactions can be performed on the aromatic ring and tetrazole moiety.
Common Reagents and Conditions
Oxidation: : Utilizes reagents such as potassium permanganate or hydrogen peroxide.
Reduction: : Involves the use of reagents like lithium aluminum hydride or palladium on carbon.
Substitution: : Typically performed with halides, nitrates, and other electrophilic reagents under controlled pH conditions.
Major Products Formed
The major products formed from these reactions include simplified aromatic compounds, ring-opened derivatives, and substituted tetrazole compounds which often serve as intermediates for further chemical modifications.
Wissenschaftliche Forschungsanwendungen
Chemistry
In the field of chemistry, this compound is explored for its potential as a ligand in coordination chemistry and as a building block for complex organic molecules.
Biology
Biologically, it shows promise due to its ability to interact with various biomolecular targets, which can be harnessed in drug design and development.
Medicine
Medicinal applications include its potential use as an anti-inflammatory or antimicrobial agent, given its structural features conducive to bioactivity.
Industry
In the industrial sector, it can be utilized in the creation of polymers and materials with specific desired properties such as high thermal stability or conductivity.
Wirkmechanismus
The mechanism by which N-(4-(4-(2-amino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-1-naphthamide exerts its effects involves binding to specific molecular targets such as enzymes or receptors. Its structural components allow it to engage in hydrogen bonding, electrostatic interactions, and π-π stacking with biomolecules, leading to modulation of biological pathways.
Vergleich Mit ähnlichen Verbindungen
Comparing N-(4-(4-(2-amino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-1-naphthamide with similar compounds such as N-(4-(4-(2-hydroxy-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-1-naphthamide highlights its unique features. The amino group in the former provides additional sites for functionalization, making it more versatile in chemical synthesis and applications.
List of Similar Compounds
N-(4-(4-(2-hydroxy-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-1-naphthamide
N-(4-(4-(2-carboxy-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-1-naphthamide
Hope this satisfies your chemical curiosity! Where to next?
Eigenschaften
IUPAC Name |
N-[4-[4-(2-amino-2-oxoethyl)-5-oxotetrazol-1-yl]phenyl]naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N6O3/c21-18(27)12-25-20(29)26(24-23-25)15-10-8-14(9-11-15)22-19(28)17-7-3-5-13-4-1-2-6-16(13)17/h1-11H,12H2,(H2,21,27)(H,22,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKCZMOFKMNFQBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=CC=C(C=C3)N4C(=O)N(N=N4)CC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(4-acetylphenyl)-2-({3-benzyl-4-oxo-6-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2588369.png)
![1-[3-(2-Methoxyphenyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2588371.png)
![Methyl 2-[4,7-dimethyl-6-(2-methylpropyl)-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B2588372.png)

![3-(4-methoxybenzyl)-7-phenyl-2-((4-vinylbenzyl)thio)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2588374.png)
![N-(butan-2-yl)-4-[3-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide](/img/structure/B2588375.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-[(3,4,5-trimethoxyphenyl)amino]acetamide](/img/structure/B2588377.png)
![6-(3,4-dimethoxyphenyl)-2-[(2-methylphenyl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2588378.png)
![2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone](/img/structure/B2588379.png)

![7-(3-bromophenyl)-2-(furan-2-yl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2588381.png)
![2-(diethylamino)-3-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2588388.png)
![(Z)-3-(1,3-Benzodioxol-5-yl)-2-cyano-N-[5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]prop-2-enamide](/img/structure/B2588390.png)

